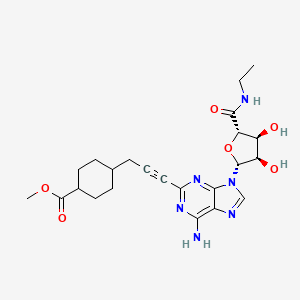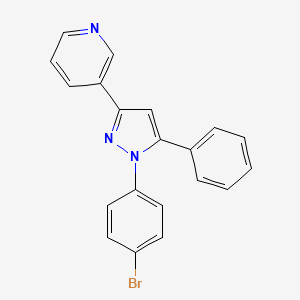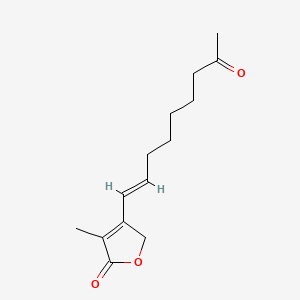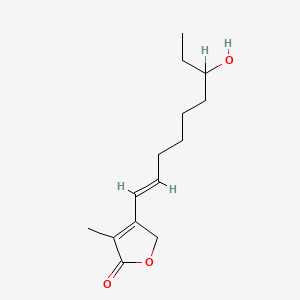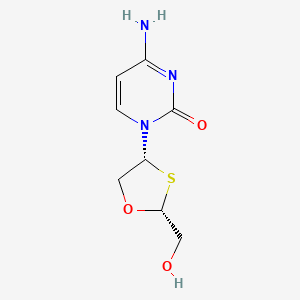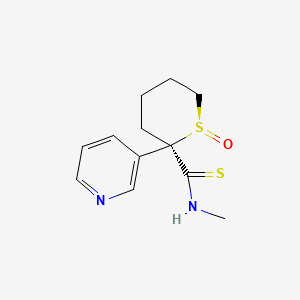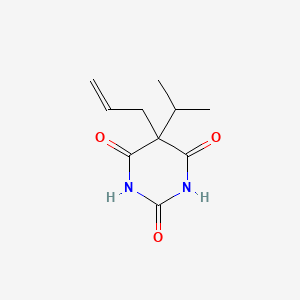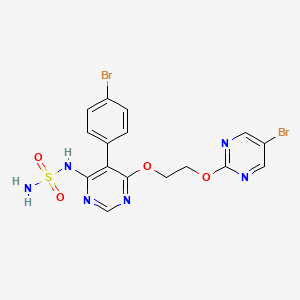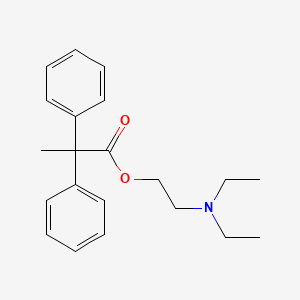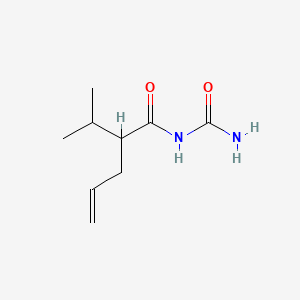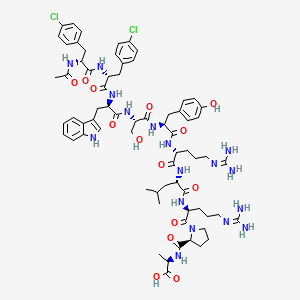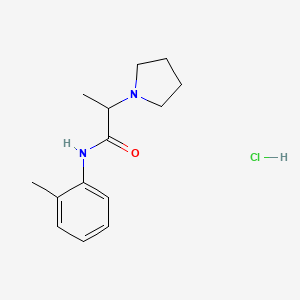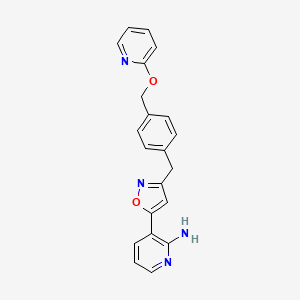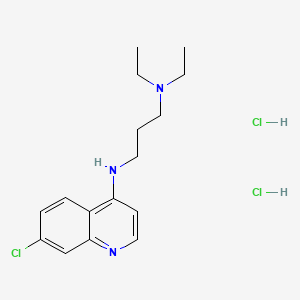![molecular formula C18H21BrClN3O2S B1667640 4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide CAS No. 1047677-07-5](/img/structure/B1667640.png)
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASP9133 is a long-acting muscarinic antagonist (LAMA) which shows more selective inhibition of bronchoconstriction against salivation and more rapid onset of action than tiotropium bromide.
Scientific Research Applications
Bronchodilator Activity
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide and related compounds have been studied for their bronchodilator activity. A specific example is CHF5407, a quaternary ammonium salt, which has shown potent and long-lasting inhibition of M3 receptor-mediated contractile responses in guinea pig trachea and human bronchus. It's noted for a very slow dissociation from M3 receptors, leading to prolonged antibronchospastic activity both in vitro and in vivo (Villetti et al., 2010).
Oxidation and Reduction Applications
This compound and its derivatives have been utilized in various chemical reactions. For instance, 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate was proposed as a mild and efficient reagent for oxidation of alcohols to corresponding carbonyl compounds (Hajipour et al., 2006). Additionally, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrahydroborate and tetrabutylammonium tetrahydroborate have been used for selective reductions in various chemical contexts (Firouzabadi & Afsharifar, 1995).
Catalytic Properties
Some derivatives of this compound have been explored for their catalytic properties. For example, silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) was used as a catalyst in the efficient synthesis of 4H-benzo[b]pyran derivatives (Hasaninejad et al., 2011).
Antifungal Activity
Derivatives of this compound have also shown antifungal activity. For instance, a series of alkyl/alkenyl/alkynyl/aryl-4-aza-1-azoniabicyclo[2,2,2]octane halides exhibited fungicidal activity against Rhizoctonia solani Kuhn in rice (Devakumar et al., 2007).
Self-Association and Biological Activity
The self-association and biological activity of alkylated mono- and dicationic 1,4-diazabicyclo[2.2.2]octanes have been studied, revealing a correlation between aggregation properties and biological activity (Zhiltsova et al., 2012).
properties
CAS RN |
1047677-07-5 |
|---|---|
Product Name |
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide |
Molecular Formula |
C18H21BrClN3O2S |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl) N-[5-(3-chlorophenyl)-1,3-thiazol-4-yl]carbamate;bromide |
InChI |
InChI=1S/C18H20ClN3O2S.BrH/c1-22-8-5-18(6-9-22,7-10-22)24-17(23)21-16-15(25-12-20-16)13-3-2-4-14(19)11-13;/h2-4,11-12H,5-10H2,1H3;1H |
InChI Key |
DBUMGCWJJZWUEA-UHFFFAOYSA-N |
SMILES |
C[N+]12CCC(CC1)(CC2)OC(=O)NC3=C(SC=N3)C4=CC(=CC=C4)Cl.[Br-] |
Canonical SMILES |
C[N+]12CCC(CC1)(CC2)OC(=O)NC3=C(SC=N3)C4=CC(=CC=C4)Cl.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ASP-9133; ASP 9133; ASP9133 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



